molecular formula C9H18N2O2 B131890 tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate CAS No. 147081-44-5

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

Cat. No. B131890
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate is a chiral compound that has been synthesized from various starting materials, including L-aspartic acid and L-alanine. It serves as an intermediate for the production of pharmaceutically active substances and has been utilized in the synthesis of complex molecules such as prodigiosin analogs and biotin derivatives .

Synthesis Analysis

The synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate has been optimized starting from L-aspartic acid. The process involves several steps, including protection of functional groups, methylation, reduction, and mesylation, leading to high overall yields and diastereoselectivity . Another approach involves the use of L-alanine to prepare chiral auxiliaries, which are then used to synthesize the aminopyrrolidine derivative with high enantiomeric ratios .

Molecular Structure Analysis

The molecular structure of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate and its analogs has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These studies have provided detailed information on the molecular conformation and the presence of intramolecular hydrogen bonds, which are crucial for the stability of the compound .

Chemical Reactions Analysis

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate has been used in various chemical reactions, including coupling with nucleophiles to yield substituted pyrroles, which are precursors to biologically active compounds like prodigiosin . It has also been used as a building block in dipeptide synthesis, demonstrating its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate have been studied through thermal analysis and crystallography. The compound exhibits specific melting points and crystallization behavior, which are important for its identification and purity assessment. The crystal structure is often stabilized by intermolecular interactions, which can be observed in the arrangement of molecules within the crystal lattice .

Scientific Research Applications

Synthesis from L-aspartic Acid

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate has been synthesized from L-aspartic acid. This process features readily available starting materials, mild reaction conditions, easy work-up, and is economical, making it a viable option for industrial preparation (Han et al., 2018).

In Antibacterial Agents

This compound is used in the synthesis of fluoronaphthyridines and quinolones, acting as antibacterial agents. These derivatives, characterized by chiral aminopyrrolidine substituents, show that the absolute stereochemistry at the pyrrolidine ring's asymmetric centers is crucial for maintaining good activity. Certain enantiomers have been selected for preclinical evaluation (Di Cesare et al., 1992).

As a Chiral Auxiliary

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate also serves as a chiral auxiliary in various syntheses. This application includes its use in the preparation of enantiomerically pure compounds and in dipeptide synthesis, showcasing its versatility and effectiveness in asymmetric synthesis (Studer et al., 1995).

In Enzyme-Catalyzed Kinetic Resolution

The compound has been used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This method resulted in a new resolution method with significant enantioselectivity, enabling the preparation of enantiomerically pure compounds (Faigl et al., 2013).

In NMR Tagging for High-Molecular-Weight Systems

This compound has found application in NMR tagging for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Its tert-butyl group presents an excellent NMR tag that is easily detectable in one-dimensional ¹H NMR spectra without isotope labeling (Chen et al., 2015).

properties

IUPAC Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357546
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

CAS RN

147081-44-5
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 2 pubs.acs.org

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